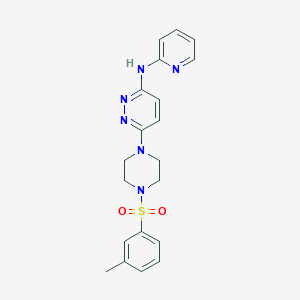
N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, a possible precursor for the nitrophenyl group could be 4-chloro-3-nitropyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a nitro group could make the compound more reactive, and the chlorine atom could affect its polarity .Wissenschaftliche Forschungsanwendungen
Degradation Pathways of Pharmaceuticals
Advanced Oxidation Processes (AOPs) are utilized for the degradation of various pharmaceutical compounds in aqueous media. These processes lead to the generation of various by-products and degradation pathways. For example, the degradation of acetaminophen (ACT) through AOPs has been extensively studied, highlighting the formation of compounds such as hydroquinone, acetamide, and others. This research contributes to understanding the environmental impact and potential toxicity of pharmaceutical by-products, which could be relevant for compounds like N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide if they share similar degradation pathways (Qutob et al., 2022).
Evaluation of Carcinogenicity
The study of thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, and their potential carcinogenicity provides insights into the chemical structure-activity relationship and carcinogenic potential of similar compounds. This research, including the synthesis and evaluation of compounds like N-(5-phenylthiophen-2-yl)acetamide, helps in understanding the carcinogenic risk associated with various chemical structures, which could be applicable to evaluating N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide (Ashby et al., 1978).
Photosensitive Protecting Groups
The application of photosensitive protecting groups in synthetic chemistry, such as 2-nitrobenzyl and 3-nitrophenyl groups, showcases the potential of using light-sensitive compounds in the controlled release or activation of pharmaceuticals. This research area could be relevant for exploring innovative drug delivery systems using compounds like N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide, exploiting its structural features for light-induced reactions (Amit et al., 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c14-10-5-4-9(7-11(10)17(19)20)16-12(18)8-21-13-3-1-2-6-15-13/h1-7H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVJYKFKSAAYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319753 | |
| Record name | N-(4-chloro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide | |
CAS RN |
329779-35-3 | |
| Record name | N-(4-chloro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2576183.png)



![2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid](/img/structure/B2576189.png)
![Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576191.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2576195.png)


![8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2576200.png)